

Lrrk2-IN-1: A Comparative Guide to Efficacy in Cellular Models

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Compound of Interest

Compound Name: Lrrk2-IN-14

Cat. No.: B15581637

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the LRRK2 inhibitor, Lrrk2-IN-1, with other alternative compounds. The information presented herein is supported by experimental data to evaluate its efficacy across different cell lines, offering a valuable resource for researchers investigating Leucine-rich repeat kinase 2 (LRRK2) as a therapeutic target in Parkinson's disease and other related pathologies.

Mutations in the LRRK2 gene, particularly the G2019S substitution, are a prevalent cause of both familial and sporadic Parkinson's disease. These mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to neuronal toxicity. Lrrk2-IN-1 was one of the first potent and selective small-molecule inhibitors developed for LRRK2, making it a critical tool for studying the protein's biological functions.

Quantitative Comparison of LRRK2 Inhibitors

The efficacy of Lrrk2-IN-1 and its alternatives can be quantitatively assessed by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half. The following tables summarize the biochemical and cellular potency of Lrrk2-IN-1 and other notable LRRK2 inhibitors.

Table 1: Biochemical Potency of LRRK2 Inhibitors Against Wild-Type and G2019S Mutant LRRK2

Inhibitor	LRRK2 Variant	IC50 (nM)
Lrrk2-IN-1	WT	13
G2019S	6	
GSK2578215A	WT	Not specified
G2019S	Not specified	
MLi-2	G2019S	0.76
DNL201 (GNE-0877)	WT	0.7 (Ki)
Compound 22 (Merck)	G2019S	0.6

WT: Wild-Type

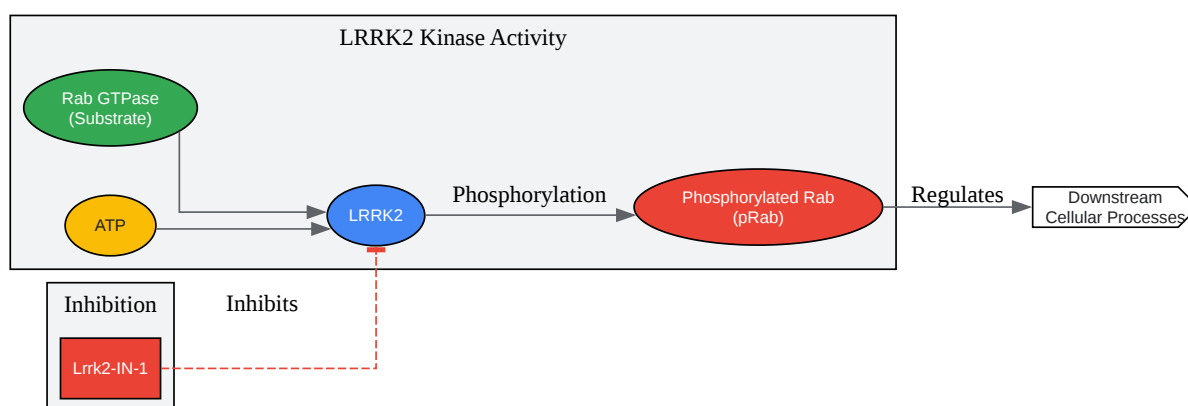
Table 2: Cellular Potency of Lrrk2-IN-1 in Various Cell Lines (pS935 LRRK2 Inhibition)

Cell Line	LRRK2 Status	IC50 (µM)
U-2 OS	WT	0.09 +/- 0.05
G2019S	0.05 +/- 0.02	
SH-SY5Y	WT	0.20 +/- 0.03
G2019S	0.06 +/- 0.03	
HEK293T	WT	0.12 +/- 0.04
G2019S	0.06 +/- 0.03	
MN9D	G2019S	Dose-dependent inhibition
Human PBMCs	WT	1

pS935 LRRK2 is a key biomarker for LRRK2 kinase activity.

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein that includes a kinase domain and a GTPase domain. Its kinase activity is implicated in the phosphorylation of a subset of Rab GTPase proteins, which are key regulators of vesicular trafficking within the cell. Pathogenic mutations in LRRK2 can lead to hyperactivation of its kinase function, disrupting these cellular processes. LRRK2 inhibitors, such as Lrrk2-IN-1, act by competing with ATP for the binding site within the kinase domain, thereby blocking the phosphorylation of downstream substrates.



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